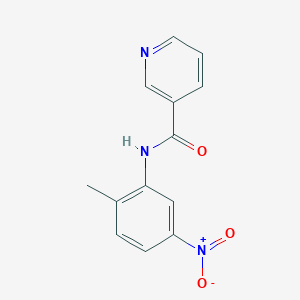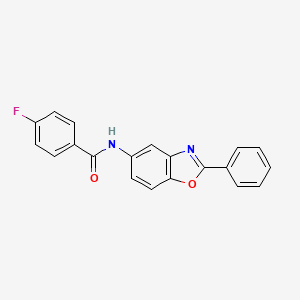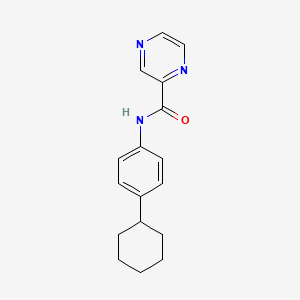![molecular formula C17H14N2O3 B5800399 1-[3-(2-nitrophenyl)acryloyl]indoline](/img/structure/B5800399.png)
1-[3-(2-nitrophenyl)acryloyl]indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-nitrophenyl)acryloyl]indoline, commonly known as NPAI, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPAI belongs to the class of indoline derivatives and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of NPAI involves the formation of a complex between the compound and the metal ion. This complexation results in a change in the fluorescence properties of NPAI, which can be detected using a fluorescence spectrophotometer. The exact mechanism of complexation is still under investigation, but it is believed to involve the formation of a coordination bond between the metal ion and the carbonyl group of NPAI.
Biochemical and Physiological Effects:
NPAI has also been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. This inhibition could potentially be used to treat neurological disorders such as Alzheimer's disease. Additionally, NPAI has been found to exhibit antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of NPAI is its high sensitivity and selectivity towards metal ions. This makes it an ideal candidate for use in a range of lab experiments, including environmental monitoring and medical diagnostics. However, one of the limitations of NPAI is its relatively low solubility in water. This can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the use of NPAI in scientific research. One area of research is the development of new fluorescent probes based on the structure of NPAI. These probes could be tailored to detect specific metal ions or other biomolecules. Additionally, further studies are needed to investigate the exact mechanism of action of NPAI and its potential applications in the treatment of neurological disorders and oxidative stress-related diseases.
Conclusion:
In conclusion, NPAI is a promising compound with a range of potential applications in scientific research. Its high sensitivity and selectivity towards metal ions make it an ideal candidate for use in environmental monitoring and medical diagnostics. Additionally, its biochemical and physiological effects could potentially be used in the treatment of neurological disorders and oxidative stress-related diseases. Further research is needed to fully understand the potential of NPAI and to develop new probes based on its structure.
Synthesemethoden
The synthesis of NPAI involves the reaction of indoline with 2-nitrophenylacrylic acid in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent, typically dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
NPAI has been extensively studied for its potential applications in scientific research. One of the most promising applications of NPAI is as a fluorescent probe for the detection of metal ions. NPAI has been found to exhibit high sensitivity and selectivity towards metal ions such as zinc, copper, and mercury. This makes it an ideal candidate for use in environmental monitoring and medical diagnostics.
Eigenschaften
IUPAC Name |
(E)-1-(2,3-dihydroindol-1-yl)-3-(2-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-17(18-12-11-14-6-1-3-7-15(14)18)10-9-13-5-2-4-8-16(13)19(21)22/h1-10H,11-12H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNGLDZPIYEPFP-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C=CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)C(=O)/C=C/C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,3-dihydro-1H-indol-1-yl)-3-(2-nitrophenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5800332.png)
![3-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5800348.png)


![1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline](/img/structure/B5800369.png)
![1-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5800371.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5800392.png)
![4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B5800401.png)

![N-{2-[(4-bromophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5800415.png)
![5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5800424.png)